
Benzyl-PEG7-bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG7-bromide is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a bromide group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with nucleophilic reagents. The molecular formula of this compound is C21H35BrO7, and it has a molecular weight of 479.40 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-bromide can be synthesized through a two-step process involving the bromination of benzyl alcohol derivatives. The first step involves the reaction of benzyl alcohol with an excess of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, catalyzed by benzoyl peroxide . The resulting polybrominated mixture is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous photochemical benzylic bromination using in situ generated bromine (Br2) in a microstructured photochemical reactor. This method allows for efficient mass utilization and high throughput, providing complete conversion in short residence times .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG7-bromide primarily undergoes substitution reactions due to the presence of the bromide group, which can be replaced by nucleophilic reagents. It can also participate in cross-coupling reactions, such as the palladium-catalyzed sp–sp3 cross-coupling with lithium acetylides .
Common Reagents and Conditions
Substitution Reactions: Nucleophilic reagents such as amines, thiols, and alcohols are commonly used to replace the bromide group under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and lithium acetylides are used for sp–sp3 cross-coupling reactions, which proceed efficiently at room temperature.
Major Products
The major products formed from these reactions include various bioconjugates and PEGylated compounds, which are valuable in pharmaceutical and chemical research.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG7-bromide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of Benzyl-PEG7-bromide involves the nucleophilic substitution of the bromide group by various reagents. This substitution reaction allows the compound to form stable covalent bonds with target molecules, facilitating bioconjugation and PEGylation processes. The molecular targets and pathways involved depend on the specific reagents and conditions used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl bromide: Another brominated compound used in organic synthesis and as a reagent for introducing bromine atoms into molecules.
Benzyl bromide: A simpler analog of Benzyl-PEG7-bromide, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its heterobifunctional nature, combining a benzyl group and a PEG chain with a bromide group. This structure allows it to serve as a versatile linker in bioconjugation and PEGylation processes, providing enhanced solubility and stability to the resulting compounds.
Eigenschaften
Molekularformel |
C21H35BrO7 |
|---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C21H35BrO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20H2 |
InChI-Schlüssel |
IBKYGRWIIYJKTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


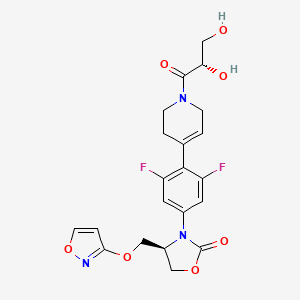
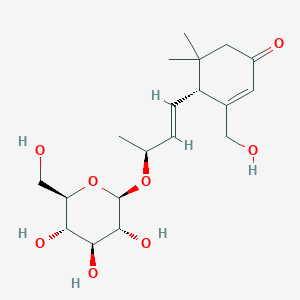
![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)
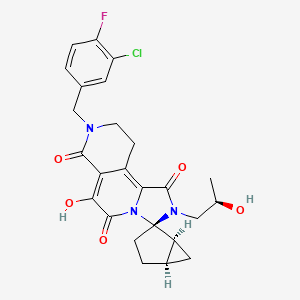
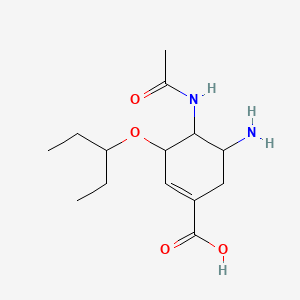
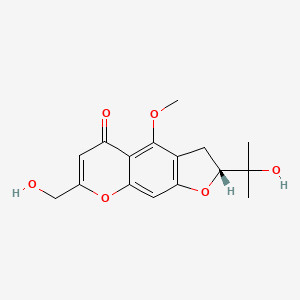
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)
